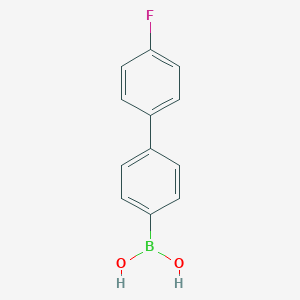

4-(4-Fluorophenyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .Scientific Research Applications

-

Coupling Reactions

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

- Method : The specific procedures for these reactions would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Synthesis of Biologically Active Terphenyls

- Field : Medicinal Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid is used to make novel biologically active terphenyls .

- Method : The specific procedures would depend on the exact terphenyl being synthesized. Generally, this would involve a coupling reaction similar to the one described above .

- Results : The product of these reactions would be a terphenyl molecule with potential biological activity .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids, including 4-(4-Fluorophenyl)phenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

- Method : The specific procedures would depend on the exact sensing application. Generally, this would involve incorporating the boronic acid into a sensor and then exposing the sensor to the analyte .

- Results : The interaction of the boronic acid with the analyte would cause a measurable change in the sensor, allowing the presence and potentially the concentration of the analyte to be determined .

-

Suzuki Coupling

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Suzuki coupling reactions .

- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Pd-Catalyzed Direct Arylation of Pyrazoles

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Pd-catalyzed direct arylation of pyrazoles .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles

- Field : Nanotechnology

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Ruthenium catalyzed direct arylation

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Ruthenium catalyzed direct arylation .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Rh-catalyzed asymmetric conjugate additions

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Rh-catalyzed asymmetric conjugate additions .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

Safety And Hazards

properties

IUPAC Name |

[4-(4-fluorophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFYFVXTICBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566566 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)phenylboronic acid | |

CAS RN |

140369-67-1 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)